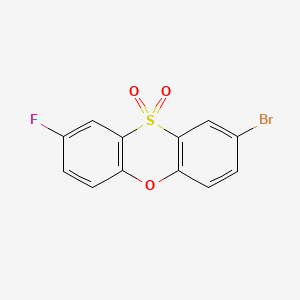
Nickel(II) isodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) isodecanoate is an organometallic compound with the chemical formula C20H38NiO4. It is a coordination complex where nickel is in the +2 oxidation state, coordinated with isodecanoate ligands. This compound is of interest due to its applications in various fields, including catalysis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel(II) isodecanoate can be synthesized through the reaction of nickel(II) salts, such as nickel(II) chloride or nickel(II) acetate, with isodecanoic acid. The reaction typically occurs in an organic solvent under reflux conditions. The general reaction can be represented as: [ \text{Ni(II) salt} + 2 \text{Isodecanoic acid} \rightarrow \text{this compound} + 2 \text{By-products} ]
Industrial Production Methods: Industrial production of this compound often involves the use of nickel(II) hydroxide or nickel(II) carbonate as starting materials. These are reacted with isodecanoic acid under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel(II) isodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) complexes under specific conditions.
Reduction: Reduction reactions can convert it back to nickel(0) or nickel(I) states.
Substitution: Ligand substitution reactions where isodecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reagents like bromine or hydrogen peroxide in alkaline conditions.
Reduction: Hydrogen gas or hydrazine in the presence of a suitable catalyst.
Substitution: Various ligands such as phosphines or amines under reflux conditions.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) or nickel(I) species.
Substitution: New nickel(II) complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Nickel(II) isodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty coatings, lubricants, and as a precursor for nickel-based nanomaterials .
Wirkmechanismus
The mechanism by which nickel(II) isodecanoate exerts its effects involves coordination chemistry principles. The nickel center can interact with various substrates, facilitating catalytic processes. In biological systems, it can interact with biomolecules, potentially altering their function or stability. The molecular targets and pathways involved often include coordination with nitrogen, oxygen, or sulfur-containing groups in biomolecules .
Vergleich Mit ähnlichen Verbindungen
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) nitrate
Comparison: Nickel(II) isodecanoate is unique due to its specific ligand environment, which imparts distinct solubility and reactivity characteristics compared to other nickel(II) compounds. For instance, while nickel(II) acetate is commonly used in aqueous solutions, this compound is more soluble in organic solvents, making it suitable for different applications .
Eigenschaften
CAS-Nummer |
85508-43-6 |
|---|---|
Molekularformel |
C20H38NiO4 |
Molekulargewicht |
401.2 g/mol |
IUPAC-Name |
8-methylnonanoate;nickel(2+) |
InChI |
InChI=1S/2C10H20O2.Ni/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
RSWNZKSBWZHYGH-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


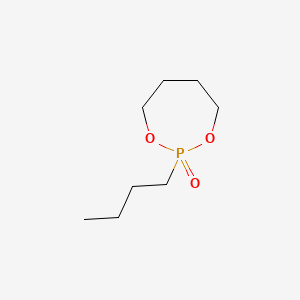
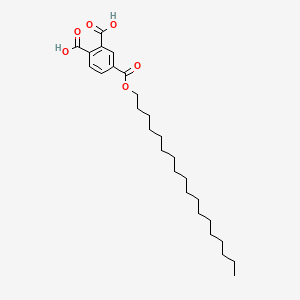
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)


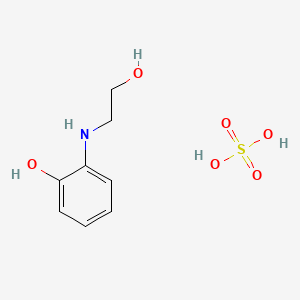
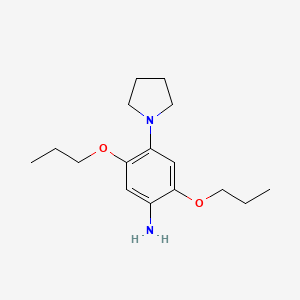
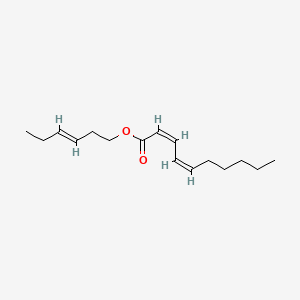
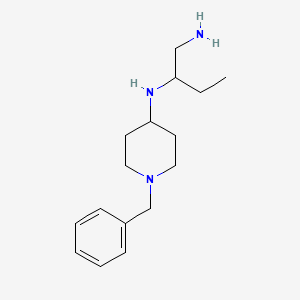
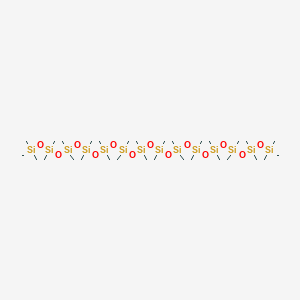
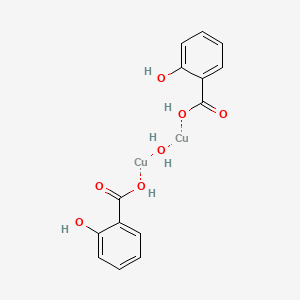
![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)

